[4-(1,3-Thiazol-2-yl)phenyl]methylamine
Overview
Description
[4-(1,3-Thiazol-2-yl)phenyl]methylamine is a chemical compound with the molecular formula C10H10N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenyl group through a methylamine linkage.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
For instance, one study mentions that a thiazole derivative binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact pathways would depend on the specific biological activity exhibited by the compound.
Pharmacokinetics
One study on thiazolidine-2,4-dione molecules, which are related to thiazoles, discusses in-silico adme parameters, suggesting that all the compounds were found to be drug-like
Result of Action
Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific effects would depend on the particular biological activity exhibited by the compound.
Biochemical Analysis
Biochemical Properties
[4-(1,3-Thiazol-2-yl)phenyl]methylamine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as S-methyl-5-thioadenosine phosphorylase . These interactions can lead to changes in enzyme activity, affecting cellular processes and metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, it has been observed to increase reactive oxygen species (ROS) levels, leading to DNA damage and cell death . Additionally, it can modulate the expression of genes related to oxidative stress responses, such as CAP1, CTA1, TRR1, and SODs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the thiazole ring, which is involved in the synthesis of neurotransmitters like acetylcholine . This interaction can alter the activity of enzymes involved in neurotransmitter synthesis, affecting cellular communication and function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as increased survival rates in fungal infection models . At high doses, it can cause toxic or adverse effects, including increased ROS levels and DNA damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of enzymes involved in oxidative stress responses, such as S-methyl-5-thioadenosine phosphorylase . These interactions can lead to changes in metabolic pathways, affecting cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine typically involves the cyclization and condensation of haloketones with thioamides. One common method is the reaction of α-acylaminoketones with phosphorus pentasulfide (P2S5) or Lawesson’s reagent. Another approach involves the use of haloketones and thioamides under specific conditions to form the thiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
[4-(1,3-Thiazol-2-yl)phenyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(1,3-Thiazol-2-yl)phenyl]methylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are studied for their unique chemical properties.
Comparison with Similar Compounds
[4-(1,3-Thiazol-2-yl)phenyl]methylamine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
What sets this compound apart is its unique combination of the thiazole ring with a phenylmethylamine group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGGYXKCGLWOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610429 | |
Record name | 1-[4-(1,3-Thiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672324-87-7 | |
Record name | 1-[4-(1,3-Thiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(1,3-thiazol-2-yl)phenyl]methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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